![molecular formula C12H22N2O2 B2480055 tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1509561-26-5](/img/structure/B2480055.png)
tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives involves multistep synthetic routes that generally start from readily available ethyl amino acid esters. These processes typically include intramolecular lactonization reactions to form the cyclic ester moiety. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral version have been synthesized from corresponding ethyl esters without the use of chiral catalysts or enzymes, showcasing the versatility and adaptability of these synthetic approaches (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Molecular Structure Analysis
The molecular structure of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives is characterized by single crystal X-ray diffraction analysis. These analyses reveal that the compounds typically crystallize in monoclinic or orthorhombic space groups, with specific dimensions and angles that highlight the bicyclic nature of the structure, including the lactone and piperidine groups. The presence of diastereomers in the crystals at a 1:1 ratio or the specific chiral configurations emphasizes the compound's complexity and the precision of the synthetic methods used to obtain them (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Chemical Reactions and Properties
Tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate participates in various chemical reactions, illustrating its reactivity and potential as a synthetic intermediate. For instance, reactions with N,N-dimethylformamide dimethyl acetal have been explored, leading to condensation products that highlight the compound's reactivity towards electrophilic agents and its potential for further chemical modifications (Moskalenko & Boev, 2012).
Applications De Recherche Scientifique
Synthesis and Molecular Structure
tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate has been the subject of various studies focused on its synthesis and molecular structure. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and analyzed its molecular structure using X-ray diffraction, highlighting its unique bicyclo[2.2.2]octane structure incorporating a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Pathways in Chemical Reactions
Research by Moskalenko and Boev (2012) explored the reaction of a similar compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with N,N-dimethylformamide dimethyl acetal, investigating different pathways in its reaction and the formation of isomeric condensation products (Moskalenko & Boev, 2012).
Application in Medicinal Chemistry
A study conducted by López et al. (2020) involved the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This demonstrates the compound's relevance in the field of medicinal chemistry, especially for the development of antiviral drugs (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).
Role in Synthesis of Biologically Active Compounds
tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate plays a significant role in the synthesis of various biologically active compounds. Studies such as those by Brock et al. (2012) on the synthesis of (+)-pseudococaine highlight its utility in creating complex molecular structures that have potential biological activity (Brock, Davies, Lee, Roberts, & Thomson, 2012).
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-14)7-9(12)13/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFVBBDUCZLJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

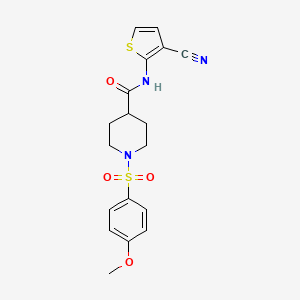
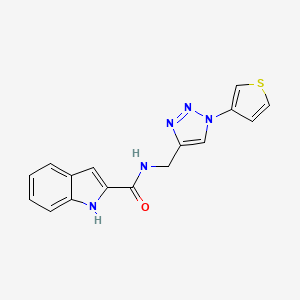
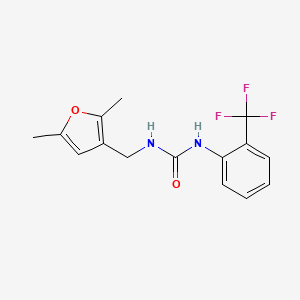
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
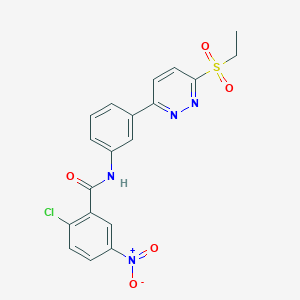
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)
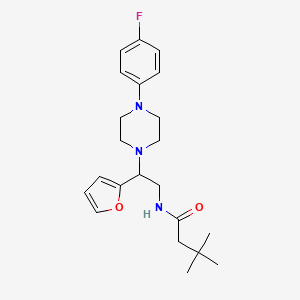
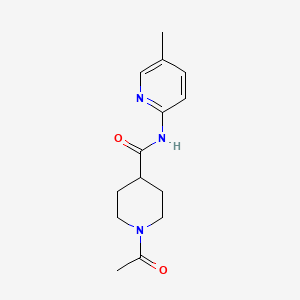
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)
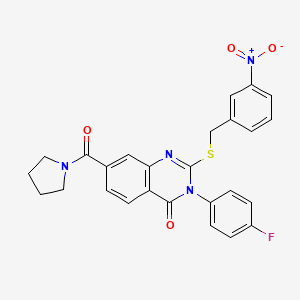
![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)
![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)